molecular formula C20H25F3N2O2 B11627647 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one

Cat. No.: B11627647
M. Wt: 382.4 g/mol
InChI Key: RDPSJNQLKMOYGU-UHFFFAOYSA-N
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Description

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(3-trifluoromethyl-phenyl)-urea
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H25F3N2O2

Molecular Weight

382.4 g/mol

IUPAC Name

1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C20H25F3N2O2/c21-20(22,23)19(27)14-17(16-11-5-2-6-12-16)24-25(19)18(26)13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16,27H,2,5-7,10-14H2

InChI Key

RDPSJNQLKMOYGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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